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Compound of Interest

Compound Name:
6-Chloro-4-hydroxyquinoline-3-

carboxylic acid

CAS No.: 35973-14-9

Cat. No.: B1361642

Get Quote

Executive Summary & Structural Dynamics
Compound: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS: 35973-14-9 Molecular

Formula: C

H

ClNO

Molecular Weight: 223.61 g/mol

This molecule is a critical scaffold in the synthesis of fluoroquinolone antibiotics and

antimalarial agents. Researchers must recognize that while the nomenclature suggests a

"hydroxy" species, the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline

tautomer in the solid state and in polar solvents (like DMSO). Failure to account for this

tautomerism leads to misinterpretation of Carbonyl (
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) signals in IR and NMR datasets.

Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (oxo)

forms. In polar media, the equilibrium shifts strongly to the right (Form B).

Tautomeric Equilibrium

Form A: 4-Hydroxyquinoline
(Enol Form)

Less Stable in Polar Solvent

Form B: 4-Oxo-1,4-dihydroquinoline
(Keto/Quinolone Form)

Dominant Species in DMSO/Solid

 Tautomerization

Click to download full resolution via product page

Figure 1: Tautomeric shift favoring the 4-oxo species, essential for spectral assignment.

Sample Origin & Synthesis Context
To ensure spectral fidelity, the sample origin must be verified. The standard synthesis route is

the Gould-Jacobs reaction. Impurities from this pathway often appear in spectra and must be

distinguished from the target analyte.

Precursors: 4-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).

Key Intermediate: Diethyl N-(4-chlorophenyl)aminomethylenemalonate.

Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A).

Common Impurities: Uncyclized intermediates, decarboxylated byproducts (6-chloro-4-

quinolinone), or residual high-boiling solvents (diphenyl ether).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-

is the mandatory solvent. The compound is insoluble in CDCl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1361642/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-6-chloro-4-hydroxyquinoline-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361642?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and non-polar solvents due to strong intermolecular hydrogen bonding and high lattice energy.

H NMR Data (400 MHz, DMSO- )
The spectrum is characterized by a highly deshielded singlet at position 2 and a distinct

splitting pattern for the 6-chloro substituted benzene ring.[1]

Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

COOH 14.50 - 15.00 Broad Singlet -

Carboxylic acid

proton. Often

very broad or

invisible if trace

water is present.

NH 13.00 - 13.50 Broad Singlet -

N-H proton of the

quinolone ring

(Form B).

H-2 8.80 - 9.00 Singlet -

Characteristic

quinolone signal.

Deshielded by

adjacent N and

C=O.

H-5 8.10 - 8.20 Doublet (d)

Meta-coupling to

H-7. Most

deshielded

aromatic proton

due to proximity

to C-4 Carbonyl.

H-8 7.70 - 7.80 Doublet (d)
Ortho-coupling to

H-7.

H-7 7.50 - 7.60
Doublet of

Doublets (dd)

Ortho to H-8,

Meta to H-5.
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C NMR Data (100 MHz, DMSO- )
Note the presence of two distinct carbonyl signals.

Carbon Type
Shift (

ppm)
Assignment

C=O (Ketone) 175.0 - 177.0
C-4 position. Downfield due to

resonance with Nitrogen.

C=O (Acid) 165.0 - 167.0
Carboxylic acid carbonyl at C-

3.

C-H (Imine-like) 148.0 - 150.0 C-2 position.

C-Quaternary 138.0 - 140.0
Bridgehead carbons / C-Cl

ipso carbon.

C-Aromatic 118.0 - 130.0
Remaining aromatic carbons

(C-5, C-6, C-7, C-8).

Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the

presence of the carboxylic acid and the quinolone core. The "Fingerprint" region will show C-Cl

stretching.
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Frequency (cm

)
Vibration Mode Diagnostic Note

3200 - 2500 O-H Stretch (Acid)

Very broad "hump"

characteristic of carboxylic acid

dimers.

3100 - 3000 N-H Stretch

Often overlapped by the OH

stretch; indicates the lactam

(oxo) form.

1710 - 1730 C=O Stretch (Acid)
Sharp, distinct from the ketone

carbonyl.

1610 - 1640 C=O Stretch (Quinolone)

Lower frequency than typical

ketones due to conjugation

with the aromatic ring and NH.

1550 - 1600 C=C / C=N Stretches Aromatic skeletal vibrations.

~750 - 800 C-Cl Stretch
Characteristic halo-aromatic

band.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) is preferred (Negative or Positive mode).

Molecular Ion: [M+H]

= 224.61 (Positive Mode).

Isotope Pattern Analysis
Chlorine possesses two stable isotopes:

Cl (75.77%) and

Cl (24.23%).

M Peak (224): 100% Relative Intensity.

M+2 Peak (226): ~33% Relative Intensity.
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Validation: A 3:1 ratio between the M and M+2 peaks confirms the presence of a single

chlorine atom.

Fragmentation Pathway (ESI-MS/MS)
Fragmentation typically involves the loss of the carboxylic acid group.

Parent Ion [M+H]+
m/z 224

Decarboxylation
[M+H - CO2]+

- 44 Da (CO2)

Dehydration
[M+H - H2O]+

- 18 Da (H2O)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI-MS.

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical for
Solubility)

Objective: Dissolve the highly crystalline solid without precipitation.

Reagents: DMSO-

(99.9% D).

Weigh 5-10 mg of the sample into a clean vial.

Add 0.6 mL of DMSO-

.

Sonicate for 5 minutes at 40°C. Note: Simple shaking is often insufficient due to strong lattice

energy.
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Transfer to the NMR tube immediately.

Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the acidic

proton if quantitative integration is required.

Protocol B: IR Sample Preparation (KBr Pellet)
Objective: Obtain a spectrum free from moisture interference.

Dry KBr powder at 110°C for 2 hours prior to use.

Mix 1 mg of sample with 100 mg of KBr (1% ratio).

Grind finely in an agate mortar (do not over-grind to avoid moisture absorption).

Press at 10 tons of pressure for 2 minutes to form a transparent disc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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